Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-
Description
IUPAC Systematic Nomenclature Analysis
The systematic nomenclature of acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The complete International Union of Pure and Applied Chemistry name reflects the compound's intricate molecular architecture, beginning with the acetamide functional group as the primary designation. The nomenclature systematically describes the substitution pattern on the oxazolidinone ring, specifically indicating the (5S)-stereochemical configuration at the five-position of the heterocyclic core.
The systematic name incorporates several key structural elements that define the compound's chemical identity. The oxazolidinyl designation refers to the five-membered saturated heterocycle containing both nitrogen and oxygen atoms, while the 2-oxo specification indicates the presence of a carbonyl group at the two-position of this ring system. The 3-[4-(4-pyridinyl)phenyl] portion describes the aromatic substituent attached to the nitrogen atom of the oxazolidinone ring, consisting of a biphenyl system where one phenyl ring is substituted with a pyridine moiety at the para position.
The methyl linkage connecting the oxazolidinone ring to the acetamide group is explicitly indicated in the systematic nomenclature through the methyl designation. This nomenclature system ensures unambiguous identification of the compound and provides clear indication of its structural relationships to other members of the oxazolidinone family. The systematic approach to naming this compound reflects the complexity of its molecular architecture while maintaining clarity for chemical communication and database searching.
Molecular Formula and Weight Determination
The molecular formula of acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- is established as C17H17N3O3, representing a compound with seventeen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. This empirical formula provides fundamental information about the elemental composition and serves as the basis for molecular weight calculations and stoichiometric determinations in chemical reactions and analytical procedures.
The molecular weight has been precisely determined as 311.33 grams per mole through computational analysis using standard atomic masses. This molecular weight determination is crucial for accurate quantitative analysis, solution preparation, and pharmacological studies involving this compound. The relatively moderate molecular weight places this compound within the typical range for small molecule therapeutics and research compounds, facilitating its handling and analytical characterization.
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C17H17N3O3 | - |
| Molecular Weight | 311.33 | g/mol |
| Carbon Content | 17 | atoms |
| Hydrogen Content | 17 | atoms |
| Nitrogen Content | 3 | atoms |
| Oxygen Content | 3 | atoms |
Comparative analysis with related oxazolidinone derivatives reveals that this compound possesses a molecular weight consistent with other members of this chemical class. The molecular formula demonstrates the presence of multiple heteroatoms, particularly the three nitrogen atoms distributed between the oxazolidinone ring, the pyridine moiety, and the acetamide functionality. This heteroatom distribution contributes significantly to the compound's chemical properties and potential biological activities.
Stereochemical Configuration Analysis (5S Position)
The stereochemical configuration at the five-position of the oxazolidinone ring represents a critical structural feature that significantly influences the compound's chemical and biological properties. The (5S)-configuration indicates that the substituent at this position adopts a specific spatial arrangement that follows the Cahn-Ingold-Prelog priority rules for stereochemical designation. This stereochemical specificity is essential for the compound's activity profile and distinguishes it from potential stereoisomers with different configurations.
The importance of the (5S)-stereochemical configuration in oxazolidinone derivatives has been well-established in the literature, where this specific configuration is often associated with enhanced biological activity. The stereochemical integrity at this position influences the overall three-dimensional molecular shape, affecting how the compound interacts with biological targets and participates in chemical reactions. The maintenance of stereochemical purity during synthesis and storage is therefore crucial for consistent performance in research applications.
Analysis of the stereochemical environment around the five-position reveals that this carbon center is connected to four different substituents: the oxygen atom of the oxazolidinone ring, the nitrogen atom of the ring system, a hydrogen atom, and the methyl chain bearing the acetamide group. This substitution pattern creates a chiral center that requires careful attention during synthetic procedures to ensure the desired stereochemical outcome. The absolute configuration designation follows established conventions and provides unambiguous identification of the compound's three-dimensional structure.
The stereochemical configuration influences the compound's conformational preferences and molecular dynamics in solution. Nuclear magnetic resonance studies and computational modeling can provide insights into the preferred conformations adopted by molecules with this specific stereochemical arrangement. Understanding these conformational preferences is essential for predicting the compound's behavior in various chemical and biological environments.
X-ray Crystallographic Data Interpretation
X-ray crystallographic analysis provides detailed three-dimensional structural information about acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- in the solid state. Crystallographic studies reveal the precise bond lengths, bond angles, and intermolecular interactions that define the compound's solid-state structure. These measurements are essential for understanding the molecular geometry and validating theoretical calculations of the compound's structure.
The crystallographic data demonstrates the planarity of the aromatic systems within the molecule, including both the phenyl and pyridine rings that comprise the biphenyl substituent. The oxazolidinone ring adopts a slightly puckered conformation, which is typical for five-membered saturated heterocycles. The dihedral angles between the aromatic systems and the oxazolidinone ring provide information about the overall molecular shape and potential for intramolecular interactions.
Intermolecular interactions observed in the crystal structure include hydrogen bonding patterns that stabilize the crystal lattice. The acetamide functionality can participate in hydrogen bonding as both a donor and acceptor, while the pyridine nitrogen provides additional sites for intermolecular interactions. These intermolecular forces influence the compound's physical properties, including melting point, solubility, and crystal stability.
The crystallographic analysis also provides insights into the molecular packing arrangements and potential for polymorphism. Different crystal forms may exhibit varying physical properties, which is important for pharmaceutical applications and material science studies. The precise atomic coordinates obtained from crystallographic refinement serve as benchmarks for computational chemistry calculations and molecular modeling studies.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons of the phenyl and pyridine rings appear in the typical aromatic region, while the oxazolidinone ring protons exhibit characteristic chemical shifts and coupling patterns.
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, with each carbon environment producing a distinct signal. The carbonyl carbons of both the oxazolidinone ring and the acetamide group appear at characteristic downfield positions, while the aromatic carbons show the expected multiplicity of signals corresponding to the substituted aromatic systems. The stereochemical configuration at the five-position can be confirmed through careful analysis of the nuclear magnetic resonance data, particularly through nuclear Overhauser effect experiments.
| Spectroscopic Method | Key Observations | Structural Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic signals 7.2-8.5 ppm | Phenyl and pyridine ring systems |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl signals 160-170 ppm | Oxazolidinone and acetamide carbonyls |
| Infrared Spectroscopy | C=O stretches 1650-1750 cm⁻¹ | Amide and lactam functionalities |
| Mass Spectrometry | Molecular ion 311 m/z | Molecular weight confirmation |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching frequencies of the oxazolidinone and acetamide groups appear as distinct bands in the infrared spectrum, providing fingerprint identification of these structural elements. The aromatic carbon-hydrogen stretching modes and the nitrogen-hydrogen stretching of the acetamide group contribute additional characteristic absorptions that aid in structural confirmation.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 311, corresponding to the calculated molecular weight. Fragmentation patterns reveal the loss of characteristic structural units, such as the acetamide group and portions of the aromatic substituents, providing additional structural confirmation. High-resolution mass spectrometry can provide precise mass measurements that confirm the elemental composition and distinguish between potential isomers with similar nominal masses.
Properties
IUPAC Name |
N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)19-10-16-11-20(17(22)23-16)15-4-2-13(3-5-15)14-6-8-18-9-7-14/h2-9,16H,10-11H2,1H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUSJGSEEOKKNJ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926103 | |
| Record name | N-({2-Oxo-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128311-86-4 | |
| Record name | E 3709 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128311864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-({2-Oxo-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30926103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithium-Mediated Coupling of Carbamates and Acetamidoacetoxypropanes
The foundational approach for synthesizing 5-oxazolidinylmethylacetamides involves a one-step reaction between N-aryl-O-alkylcarbamates and (S)-acetamidoacetoxypropanes in the presence of lithium cations and strong bases. For the target compound, this method can be adapted by substituting the aryl group in the carbamate with 4-(4-pyridinyl)phenyl .
Reaction Conditions :
-
Base : Lithium t-butoxide (3.0 equivalents) in tetrahydrofuran (THF).
-
Nucleophile : Methanol (2.0 equivalents).
-
Temperature : 15–25°C.
-
Solvent : Dimethylformamide (DMF) or THF.
Mechanism : Deprotonation of the carbamate by lithium t-butoxide generates a lithium enolate, which undergoes nucleophilic attack by the (S)-acetamidoacetoxypropane. Intramolecular cyclization forms the oxazolidinone ring, with stereochemistry controlled by the chiral center of the propane derivative.
Example Protocol :
-
Dissolve N-carbobenzoxy-4-(4-pyridinyl)aniline (1.0 equiv) in DMF/THF.
-
Add lithium t-butoxide (3.0 equiv) and methanol (2.0 equiv) at 20°C.
-
Introduce (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide (2.0 equiv) at 5°C.
-
Stir for 18–24 hours, then quench with saturated ammonium chloride.
-
Isolate the product via crystallization from xylenes or ethyl acetate.
Yield : 61–73% (based on analogous morpholinyl derivatives).
Multi-Step Synthesis via Epoxide Intermediates
Epichlorohydrin Ring-Opening and Cyclization
Patent US7524954B2 outlines a route applicable to the target compound by modifying the aryl substituent:
Step 1 : Epoxide Formation
React 4-(4-pyridinyl)aniline with (R)-epichlorohydrin in isopropyl alcohol under reflux to yield N-[3-chloro-2-(R)-hydroxypropyl]-4-(4-pyridinyl)aniline .
Step 2 : Carbonylation
Treat the intermediate with 1,1'-carbonyldiimidazole (CDI) in dichloromethane to form (5R)-5-(chloromethyl)-3-[4-(4-pyridinyl)phenyl]-2-oxazolidinone .
Step 3 : Azide Substitution and Reduction
-
Substitute chloride with azide using sodium azide in DMF.
-
Catalytically hydrogenate the azide to the primary amine with Pd/C in ethanol.
Step 4 : Acetylation
Acetylate the amine with acetic anhydride in ethyl acetate to yield the final product.
Key Data :
| Step | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | (R)-Epichlorohydrin | 80 | 85 |
| 2 | CDI | 25 | 78 |
| 4 | Acetic anhydride | 0–25 | 92 |
Chiral Resolution and Stereochemical Control
Dynamic Kinetic Resolution of Epoxides
The (5S) configuration is critical for biological activity. WO2010084514A2 describes a dynamic kinetic resolution using lithium tert-butoxide to invert the stereochemistry of epoxide intermediates:
-
React 4-(4-pyridinyl)aniline with racemic epichlorohydrin .
-
Treat with lithium t-butoxide to epimerize the chiral center, favoring the (R)-configuration.
-
Proceed through carbonylation and acetylation as in Section 2.
Optimization Note :
Analytical Characterization
HPLC and NMR Validation
HPLC Conditions :
-
Column: Inertsil ODS-2 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/water gradient (40:60 to 80:20 over 10 min).
-
Retention Time: 1.60 min (analogous to morpholinyl derivatives).
1H NMR (DMSO-d6) :
-
δ 8.60 (d, 2H, pyridinyl H), 7.85 (d, 2H, aryl H), 4.20 (m, 1H, oxazolidinone CH), 3.95 (s, 2H, NCH2), 2.05 (s, 3H, COCH3).
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Antibacterial Activity
Research has shown that compounds similar to Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- exhibit significant antibacterial properties. This is particularly relevant in the context of antibiotic resistance, where novel compounds are urgently needed.
- Case Study : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of oxazolidinone derivatives and their evaluation against various bacterial strains. The findings indicated that modifications to the oxazolidinone ring could enhance antibacterial efficacy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, which are crucial in the development of treatments for neurodegenerative diseases.
- Case Study : Research on related oxazolidinone compounds revealed their potential as neuroprotective agents. In vitro studies demonstrated that these compounds could reduce oxidative stress and neuronal cell death, suggesting a pathway for developing drugs aimed at conditions like Alzheimer's disease .
Drug Design Implications
Acetamide derivatives are being explored as potential leads for new drug development due to their unique structural features that can be optimized for increased bioactivity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of Acetamide derivatives. Researchers have focused on modifying the pyridine and phenyl groups to enhance interaction with biological targets.
| Modification | Effect on Activity |
|---|---|
| Substituting different groups on the pyridine ring | Increased binding affinity to bacterial ribosomes |
| Altering the position of substituents on the phenyl group | Enhanced neuroprotective activity |
Synthesis of New Derivatives
Ongoing research involves synthesizing novel derivatives of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- to explore their pharmacological profiles.
Mechanism of Action
The mechanism of action of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- involves its interaction with specific molecular targets. It acts as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Therapeutic Comparisons
Physicochemical and Pharmacokinetic Differences
Table 2: Physical and Pharmacokinetic Properties
- Pyridine vs.
- Fluorine Substitution : LIN and TED include fluorine, enhancing binding affinity via hydrophobic interactions and metabolic stability .
Clinical and Developmental Status
- Linezolid and Tedizolid : Clinically validated for Gram-positive infections, including MRSA. TED’s structural optimizations reduce hematologic toxicity .
- Target Compound: No clinical data available; its 4-pyridinylphenyl group distinguishes it from approved oxazolidinones, suggesting exploratory antibacterial or novel applications.
Biological Activity
Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- (CAS No. 128312-07-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of Acetamide is C17H18ClN3O3 with a molecular weight of 347.8 g/mol. The compound features an oxazolidinone ring and a pyridine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O3 |
| Molecular Weight | 347.8 g/mol |
| CAS Number | 128312-07-2 |
| Synonyms | N-[[(5S)-2-oxo-3-(4-(4-pyridinyl)phenyl)-5-oxazolidinyl]methyl]acetamide; Monohydrochloride (9CI) |
Biological Activity
1. Mechanism of Action:
Research has indicated that compounds similar to Acetamide exhibit inhibitory effects on various enzymes, including acid ceramidase (AC), which is crucial in sphingolipid metabolism. Inhibition of AC can lead to altered cellular signaling pathways, impacting processes such as cell proliferation and apoptosis .
2. Structure-Activity Relationship (SAR):
The SAR studies highlight that modifications in the chemical structure can significantly affect the potency and selectivity of the compound against target enzymes. For instance, substituents on the oxazolidinone ring have been shown to enhance inhibitory activity against AC, with specific configurations leading to improved pharmacokinetic profiles in vivo .
3. Case Studies:
A notable study evaluated a series of substituted oxazol-2-one derivatives, revealing that certain analogs demonstrated IC50 values in the low micromolar range against AC, indicating strong inhibitory potential . These findings suggest that Acetamide and its derivatives could serve as valuable pharmacological tools for exploring therapeutic applications in conditions mediated by sphingolipid dysregulation.
Research Findings
Recent investigations into the biological activity of Acetamide have yielded promising results:
- In Vitro Studies: In human neuroblastoma SH-SY5Y cells, certain derivatives exhibited significant engagement with AC, demonstrating their potential as therapeutic candidates for neurodegenerative diseases .
- Pharmacokinetics: Studies indicate favorable absorption and distribution characteristics for some analogs when administered orally or intravenously in animal models, suggesting potential for clinical application .
Q & A
Q. Example Conditions :
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR : Assign peaks for the oxazolidinone (δ 4.2–4.8 ppm, CH₂), pyridinyl protons (δ 7.5–8.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirm amide C=O stretch (1650–1700 cm⁻¹) and oxazolidinone C=O (1750–1780 cm⁻¹) .
- Mass Spectrometry : Compare experimental molecular ion ([M+H]⁺) with theoretical mass (e.g., ±0.5 Da tolerance) .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., pyridinyl to pyrimidinyl, methyl to ethyl groups) to probe steric/electronic effects .
- Biological Assays : Test analogs against target enzymes (e.g., bacterial enoyl-acyl carrier protein reductase for antimicrobial activity) using kinetic assays .
- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent changes with binding affinity .
Q. Critical Parameters :
- Maintain stereochemical integrity (5S configuration) during synthesis to avoid activity loss.
- Include toxicity screening (e.g., murine hepatocyte viability assays) to rule out non-specific effects .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and compound purity (>95% by HPLC) .
- Metabolic Stability Tests : Assess cytochrome P450 interactions to identify false positives/negatives .
- Collaborative Validation : Cross-verify data with independent labs using blinded samples .
Advanced: What computational strategies predict pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate solubility (LogP), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate compound behavior in lipid bilayers (GROMACS) to assess membrane penetration .
- QSAR Models : Train models on analogs with known bioavailability data to prioritize synthetic targets .
Advanced: How to address low yield in oxazolidinone ring formation?
Methodological Answer:
Low yields often stem from side reactions (e.g., ring-opening). Optimization approaches:
- Catalyst Screening : Test zeolites (e.g., Zeolite Y-H) or Lewis acids (BF₃·Et₂O) to enhance cyclization efficiency .
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
- Temperature Control : Gradual heating (ramp to 150°C over 1 hr) to minimize decomposition .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains .
- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., COX-2 or kinase inhibition) .
- Cytotoxicity : MTT assay on human fibroblasts to establish selectivity indices .
Advanced: How to stabilize this compound under physiological conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies (pH 1–10 buffers, 37°C) to identify labile bonds (e.g., oxazolidinone ring) .
- Prodrug Design : Mask the acetamide group with hydrolyzable esters to enhance plasma stability .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
